2-((4-chlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Description
2-((4-Chlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a pyrazolo-triazinone derivative characterized by a 4-chlorobenzylthio group at position 2 and a phenyl group at position 8. Its structure combines a pyrazolo[1,5-a][1,3,5]triazin-4-one core with sulfur and aromatic substituents, which are critical for modulating physicochemical and biological properties. The compound is synthesized via sequential reactions starting from 5-aminopyrazole derivatives, involving cyclization, S-methylation, and substitution steps under microwave-assisted conditions . Its structural versatility makes it a candidate for pharmaceutical and agrochemical applications, though specific biological data remain unexplored in the provided evidence.
Properties
Molecular Formula |
C18H13ClN4OS |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C18H13ClN4OS/c19-14-8-6-12(7-9-14)11-25-17-21-16-15(13-4-2-1-3-5-13)10-20-23(16)18(24)22-17/h1-10H,11H2,(H,21,22,24) |
InChI Key |
DLEAFZYOFHNNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE typically involves the following steps:
Formation of the pyrazolo[1,5-a][1,3,5]triazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with triazine precursors under acidic or basic conditions.
Introduction of the 4-chlorophenylmethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazolo[1,5-a][1,3,5]triazine core with 4-chlorophenylmethylthiol.
Phenyl group addition: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the 4-chlorophenylmethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in a specific manner.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of the 4-chlorophenylmethylsulfanyl group could enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one Derivatives
Key Observations:
Substituent Diversity at Position 2 :
- The target compound’s 4-chlorobenzylthio group enhances lipophilicity and steric bulk compared to simpler groups like methylthio (e.g., 54346-18-8) . This substitution may improve membrane permeability in drug candidates.
- Chlorinated derivatives (e.g., 1453186-96-3) are often intermediates for nucleophilic displacement reactions due to the reactivity of the C-Cl bond .
Position 8 Modifications :
- The phenyl group in the target compound contrasts with the isopropyl group in 1453186-96-3 . Aromatic substituents at position 8 may influence π-π stacking interactions in biological targets, whereas aliphatic groups like isopropyl could enhance metabolic stability.
Synthetic Flexibility :
- Microwave-assisted methods enable efficient synthesis of 8-substituted derivatives (e.g., target compound and 4a–n series) with high reproducibility .
- Chlorination using POCl₃ (as in 1453186-96-3) is a common strategy to introduce reactive sites for further functionalization .
Pharmacological and Industrial Relevance
For example:
- CCRG 81045 (a triazene prodrug) shares a triazinone core and demonstrates antitumor activity via metabolic activation . The target compound’s 4-chlorobenzylthio group may similarly act as a leaving group for prodrug strategies.
- Pyrazolo-triazinones with methylthio groups (e.g., 54346-18-8) are precursors for alkylation or oxidation to sulfonyl derivatives, expanding their applicability in medicinal chemistry .
Stability and Reactivity
- The target compound’s thioether linkage (C-S bond) is less reactive than the triazene group in CCRG 81045 but offers stability under physiological conditions .
- Chlorinated analogues (e.g., 1453186-96-3) exhibit higher reactivity at position 4, enabling scaffold diversification through SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
